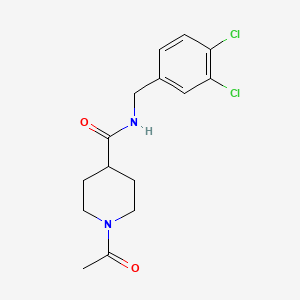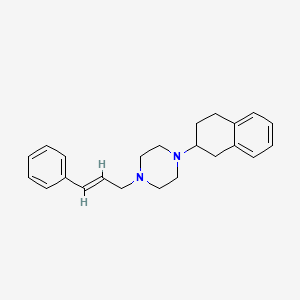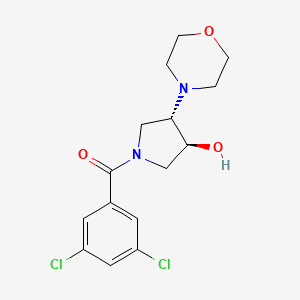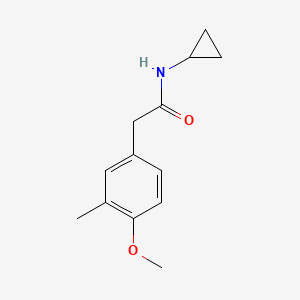
5-(2-chloro-4,5-difluorophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-chloro-4,5-difluorophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole is a chemical compound with potential applications in scientific research. This compound is also known as CDDO, and it has been studied for its biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 5-(2-chloro-4,5-difluorophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole involves the activation of the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway. Nrf2 is a transcription factor that regulates the expression of genes involved in cellular defense mechanisms. CDDO activates the Nrf2 pathway, leading to the upregulation of genes involved in antioxidant defense, detoxification, and anti-inflammatory responses.
Biochemical and Physiological Effects:
Studies have shown that 5-(2-chloro-4,5-difluorophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole has a number of biochemical and physiological effects. CDDO has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been shown to protect against oxidative stress, which is a major contributor to many chronic diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-(2-chloro-4,5-difluorophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole in lab experiments is its potential as a therapeutic agent for a variety of diseases. CDDO has been shown to have anti-cancer and anti-inflammatory properties, making it a promising candidate for drug development. However, one of the limitations of using CDDO in lab experiments is its potential toxicity. Studies have shown that CDDO can be toxic at high doses, and further research is needed to determine the optimal dosage for therapeutic use.
Future Directions
There are a number of future directions for research on 5-(2-chloro-4,5-difluorophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole. One area of interest is the development of CDDO as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to determine the optimal dosage and delivery method for CDDO. Another area of research is the identification of new compounds that can activate the Nrf2 pathway, potentially leading to the development of new drugs for a variety of diseases. Additionally, more research is needed to determine the potential side effects and toxicity of CDDO, as well as its interactions with other drugs.
Synthesis Methods
The synthesis of 5-(2-chloro-4,5-difluorophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole involves the reaction of 2-chloro-4,5-difluorobenzoic acid and 4-fluorobenzaldehyde with thionyl chloride, followed by reaction with hydrazine hydrate. The resulting product is then treated with acetic anhydride to yield 5-(2-chloro-4,5-difluorophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole.
Scientific Research Applications
5-(2-chloro-4,5-difluorophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole has been studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer treatment. Studies have shown that CDDO has anti-cancer properties and can induce apoptosis (programmed cell death) in cancer cells. CDDO has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
5-(2-chloro-4,5-difluorophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6ClF3N2O/c15-10-6-12(18)11(17)5-9(10)14-19-13(20-21-14)7-1-3-8(16)4-2-7/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYBHBKZPDGPMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C3=CC(=C(C=C3Cl)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5313298.png)

![2-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]-7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazole](/img/structure/B5313307.png)

![(4aS*,8aR*)-1-(2-cyclohex-1-en-1-ylethyl)-6-[(3-methylisoxazol-5-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5313322.png)
![2-[2-(2,2-diphenylethyl)-4-morpholinyl]nicotinamide](/img/structure/B5313327.png)

![methyl 3-methyl-4-[(phenylacetyl)amino]benzoate](/img/structure/B5313342.png)
![N-(2-cyanophenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5313348.png)
![1-(2-chlorobenzyl)-N-ethyl-N-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5313356.png)
![5-[4-(difluoromethoxy)benzylidene]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B5313359.png)

![3-[(4-methylphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5313376.png)